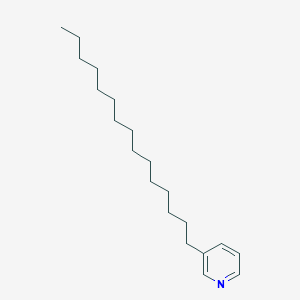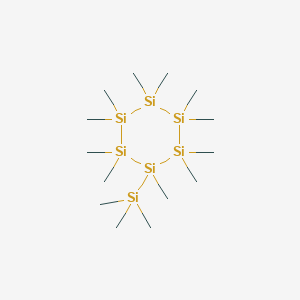
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C24H14. It is a derivative of fluoranthene and is known for its complex structure, which includes multiple fused benzene rings. This compound is of interest due to its potential carcinogenic, mutagenic, and tumorigenic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the cyclodehydrogenation of suitable polycyclic intermediates. The reaction conditions often include high temperatures and the presence of catalysts to facilitate the formation of the desired PAH structure .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications and potential health hazards. when produced, it is typically synthesized in small quantities for research purposes using advanced organic synthesis techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often leading to the formation of quinones or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of less complex hydrocarbons.
Substitution: This reaction involves the replacement of one or more hydrogen atoms with other atoms or groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require the presence of catalysts or specific conditions to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce simpler hydrocarbons. Substitution reactions can result in a variety of derivatives depending on the substituents introduced .
Wissenschaftliche Forschungsanwendungen
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- has several scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of PAHs and their derivatives.
Biology: Investigated for its potential mutagenic and carcinogenic effects on living organisms.
Medicine: Studied for its potential role in cancer research and the development of anti-cancer drugs.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- involves its interaction with cellular components, leading to the formation of reactive intermediates that can damage DNA and other cellular structures. This damage can result in mutations and potentially lead to cancer. The molecular targets and pathways involved include the activation of cytochrome P450 enzymes, which convert the compound into reactive metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dibenz(a,l)aceanthrylene
- Dibenz(a,j)aceanthrylene
- Naphtho(1,2-b)fluoranthene
- Naphtho(2,1-e)acephenanthrylene
Uniqueness
Dibenz(a,e)aceanthrylene, 1,2,3,4-tetrahydro- is unique due to its specific structure and the resulting chemical properties. Its potential for high mutagenic activity and the specific pattern of its aromatic sextets distinguish it from other similar PAHs .
Eigenschaften
CAS-Nummer |
60032-80-6 |
|---|---|
Molekularformel |
C24H18 |
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
hexacyclo[14.7.1.02,7.08,24.09,14.017,22]tetracosa-1(23),2,4,6,8,14,16(24),17,19,21-decaene |
InChI |
InChI=1S/C24H18/c1-3-9-17-15(7-1)13-22-19-11-5-6-12-20(19)23-18-10-4-2-8-16(18)14-21(17)24(22)23/h1,3,5-7,9,11-14H,2,4,8,10H2 |
InChI-Schlüssel |
BDQXCXLDSXGMHE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C3C4=CC=CC=C4C5=CC6=CC=CC=C6C(=C53)C=C2C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3,4-Dichlorophenyl)methyl]-1,3-dithietan-2-imine](/img/structure/B14620802.png)
![2-[(Methylsulfanyl)methyl]-1-benzofuran](/img/structure/B14620810.png)
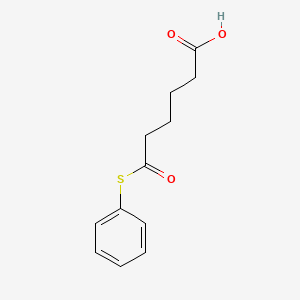

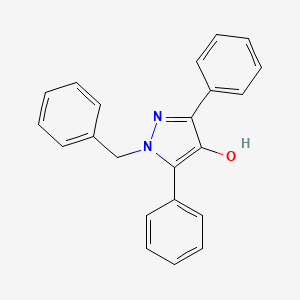


![Imidazo[4,5-e]-1,2,4-thiadiazin-3(2H)-one, 4,5-dihydro-, 1,1-dioxide](/img/structure/B14620846.png)
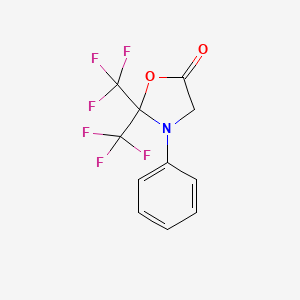

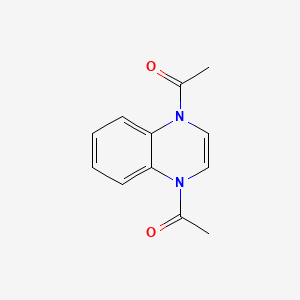
![6-{2-[4-(Dimethylamino)phenyl]ethyl}-4-methoxy-2H-pyran-2-one](/img/structure/B14620861.png)
